molecular formula C11H26O2Si B6599374 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol CAS No. 126680-65-7

5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol

Cat. No.: B6599374
CAS No.: 126680-65-7
M. Wt: 218.41 g/mol
InChI Key: GAAOKOSJNUIMRV-UHFFFAOYSA-N
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Description

5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol is a chemical compound with the molecular formula C11H26O2Si . It features a pentan-2-ol backbone where the primary alcohol at the 5-position is protected by a tert-butyldimethylsilyl (TBDMS) group . This makes it a valuable bifunctional intermediate in organic synthesis. The TBDMS protecting group is widely used to shield hydroxyl functions from reactive conditions during multi-step synthesis, and can be selectively removed using specific reagents like fluoride ions . Compounds containing the TBDMS group have been studied for their role in modulating the biological activity of molecules, for instance, by enhancing drug cytotoxicity against human tumor cells . Furthermore, silyl-protected oxygenated chains similar to this compound serve as key intermediates in the synthesis of complex, biologically active molecules, including antiviral prodrugs like Remdesivir . As such, this chemical is primarily used in pharmaceutical research and development as a building block for the construction of more complex molecular architectures. Handle with care in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAOKOSJNUIMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Tert Butyldimethylsilyl Oxy Pentan 2 Ol

Direct Synthesis Approaches

Direct synthesis focuses on the selective modification of readily available diol precursors. These methods rely on the differential reactivity of the hydroxyl groups to achieve the desired mono-protected product.

Selective Protection of Polyols (e.g., Pentanediols) with tert-Butyldimethylsilyl Chloride

A principal direct route to 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol involves the selective protection of a pentanediol, such as 1,4-pentanediol (B150768) or 1,5-pentanediol. The use of the sterically bulky tert-butyldimethylsilyl (TBDMS) group allows for preferential reaction with the less sterically hindered primary hydroxyl group over the secondary hydroxyl group.

The reaction is typically carried out using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The imidazole acts as a catalyst and an acid scavenger. fiveable.me The steric hindrance of the TBDMS group is the key to achieving selectivity, as it approaches the primary hydroxyl group more readily than the more sterically encumbered secondary hydroxyl group. To further enhance selectivity, the reaction can be performed at low temperatures.

A general procedure for the selective silylation of a diol involves the slow addition of the silylating agent to a solution of the diol and the base. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) to ensure the formation of the mono-silylated product and minimize the formation of the di-silylated byproduct.

ReactantsReagentsSolventKey Feature
1,4-PentanediolTBDMSCl, ImidazoleDCM or DMFSteric hindrance of TBDMS group favors protection of the primary alcohol.

Stereoselective Reductions Leading to the Secondary Alcohol Moiety

Achieving a specific stereochemistry at the C-2 position of this compound is crucial for its application in the synthesis of chiral molecules. This can be accomplished through the stereoselective reduction of a prochiral ketone precursor. While specific examples for the direct stereoselective reduction to this particular compound are not extensively documented in readily available literature, established methods for the asymmetric reduction of ketones can be applied.

These methods often employ chiral reducing agents or catalysts. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic systems involving a borane source and a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) are known to effect the enantioselective reduction of ketones to secondary alcohols with high levels of stereocontrol. The choice of the specific chiral reagent or catalyst will determine the resulting stereochemistry (R or S) of the alcohol.

Indirect Synthetic Pathways via Precursors

Indirect routes offer a more controlled and often higher-yielding approach to the target molecule by building the carbon skeleton and introducing the desired functionality in a stepwise manner.

Formation from 5-((tert-Butyldimethylsilyl)oxy)pentanal and Related Aldehydes

A common and efficient indirect pathway commences with the commercially available aldehyde, 5-((tert-butyldimethylsilyl)oxy)pentanal. This precursor already contains the protected primary alcohol and the five-carbon chain. The secondary alcohol at the C-2 position is then introduced by the addition of a methyl nucleophile.

This transformation is typically achieved through a Grignard reaction, where the aldehyde is treated with methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup with a mild acid affords this compound.

PrecursorReagentSolventProduct
5-((tert-Butyldimethylsilyl)oxy)pentanalMethylmagnesium bromideTHF or Diethyl etherThis compound

Reduction of 5-((tert-Butyldimethylsilyl)oxy)pentan-2-one

Another well-established indirect route involves the reduction of the corresponding ketone, 5-((tert-butyldimethylsilyl)oxy)pentan-2-one. This ketone precursor can be synthesized through various methods, including the oxidation of the target secondary alcohol or by coupling reactions.

The reduction of the ketone to the secondary alcohol is readily accomplished using a variety of reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The hydride from the borohydride attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the desired alcohol. For stereoselective reductions, as mentioned in section 2.1.2, chiral reducing agents or catalytic hydrogenation with a chiral catalyst can be employed to favor the formation of one enantiomer.

PrecursorReagentSolventProduct
5-((tert-Butyldimethylsilyl)oxy)pentan-2-oneSodium borohydrideMethanol or EthanolThis compound

Transformations of Other Functionalized Pentane (B18724) Derivatives

The synthesis of this compound can also be envisioned from other functionalized pentane derivatives. For example, a synthetic sequence could start from a suitable pentenoic acid or ester. The carboxylic acid functionality could be reduced to a primary alcohol, which is then protected with a TBDMS group. The double bond could then be selectively hydrated, for instance, via an oxymercuration-demercuration reaction, to introduce the hydroxyl group at the C-2 position.

Alternatively, one could start with a protected 5-halopentan-2-one. The halogen would serve as a precursor to the protected primary alcohol via nucleophilic substitution with a protected hydroxyl group equivalent, followed by reduction of the ketone as described in section 2.2.2. These multi-step sequences offer flexibility in the introduction of functional groups and allow for the construction of the target molecule from a wider range of starting materials.

Reactivity and Transformational Chemistry of 5 Tert Butyldimethylsilyl Oxy Pentan 2 Ol

Reactions Involving the Secondary Alcohol Moiety (C2-OH)

The secondary alcohol at the C2 position is a key site for various chemical modifications, including derivatization, oxidation, and nucleophilic substitution.

Derivatization to Activated Esters (e.g., Methanesulfonates)

The hydroxyl group at the C2 position can be readily converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate). This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The resulting mesylate is highly susceptible to nucleophilic attack, facilitating subsequent substitution reactions.

Oxidation Reactions to Ketones or Aldehydes

Oxidation of the secondary alcohol in 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol yields the corresponding ketone, 5-[(tert-butyldimethylsilyl)oxy]pentan-2-one. libretexts.orglibretexts.orgchemguide.co.uk A variety of oxidizing agents can be employed for this transformation. libretexts.org Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). libretexts.org Milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations are also effective and are often preferred to avoid potential side reactions.

Table 1: Common Oxidizing Agents for Secondary Alcohols
ReagentConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (DCM)Ketone
Jones Reagent (CrO₃, H₂SO₄, acetone)AcetoneKetone
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM), low temperatureKetone
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Ketone

Nucleophilic Substitutions and Additions at C2

Once the C2 hydroxyl has been converted to a suitable leaving group (e.g., mesylate or tosylate), it can undergo nucleophilic substitution reactions. A wide range of nucleophiles, including halides, azides, cyanides, and alkoxides, can be introduced at this position. The stereochemistry of the reaction (inversion or retention of configuration) is dependent on the reaction mechanism (Sₙ1 or Sₙ2) and the specific conditions employed.

Stereoselective Transformations at the Chiral Center

The chiral center at C2 of this compound allows for stereoselective transformations. For instance, enzymatic resolutions can be employed to separate enantiomers or to selectively react with one enantiomer. Furthermore, the stereochemistry of the hydroxyl group can direct the outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselection. Asymmetric synthesis strategies can also be utilized to introduce new stereocenters with high selectivity.

Reactions Involving the tert-Butyldimethylsilyl Ether Moiety (C5-OTBS)

The tert-butyldimethylsilyl (TBS) ether at the C5 position serves as a protective group for the primary alcohol. Its selective removal is a crucial step in many synthetic routes.

Selective Deprotection Strategies for Hydroxyl Group Regeneration

The TBS group is known for its stability under a variety of reaction conditions, yet it can be selectively removed in the presence of other functional groups. researchgate.netenpress-publisher.com The most common method for TBS deprotection is the use of fluoride (B91410) ion sources. total-synthesis.comcommonorganicchemistry.com Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) are highly effective. total-synthesis.comcommonorganicchemistry.comgelest.com Acidic conditions, such as treatment with aqueous hydrofluoric acid (HF) in acetonitrile (B52724) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, can also be used. total-synthesis.com The choice of deprotection agent and conditions can be tailored to the specific substrate and the presence of other acid- or base-labile groups. organic-chemistry.orgnih.gov The selective deprotection of a primary TBS ether in the presence of a secondary TBS ether is also possible under carefully controlled conditions. gelest.com

Table 2: Reagents for Selective Deprotection of TBS Ethers
ReagentConditionsNotes
Tetrabutylammonium fluoride (TBAF)THF, room temperatureMost common and generally effective method. total-synthesis.comcommonorganicchemistry.comgelest.com
Hydrofluoric acid (HF)Acetonitrile or Pyridine, 0 °C to room temperatureCan be selective for TBS over other silyl (B83357) ethers. gelest.com
Pyridinium p-toluenesulfonate (PPTS)Methanol (B129727) or Ethanol, room temperature to refluxMild acidic conditions suitable for sensitive substrates. total-synthesis.com
Acetic AcidTHF/waterMild acidic conditions.
Zinc Bromide (ZnBr₂) / N-chlorosuccinimideMethanol/DCMA mild and selective protocol. enpress-publisher.com

Stability and Compatibility under Diverse Reaction Conditions

The robust nature of the tert-butyldimethylsilyl (TBDMS) protecting group is a cornerstone of the chemical utility of this compound. This silyl ether exhibits remarkable stability across a wide spectrum of reaction conditions, rendering it compatible with numerous synthetic transformations that might otherwise be impeded by a free primary alcohol.

The TBDMS group is notably resilient to basic conditions, allowing for reactions that employ strong bases without cleavage of the silicon-oxygen bond. It is also stable under a variety of oxidative and reductive conditions. While it can be cleaved under acidic conditions, it is significantly more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. This stability allows for the selective deprotection of other functional groups in the presence of the TBDMS ether. The primary method for the cleavage of a TBDMS ether is the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond that is formed.

Reaction ConditionTBDMS Ether StabilitySecondary Alcohol ReactivityCompatibility Notes
Strongly Basic (e.g., NaOH, LDA)StableDeprotonation to form an alkoxideThe TBDMS group is generally unaffected by strong bases.
Strongly Acidic (e.g., HCl, H₂SO₄)Labile (cleavage)Protonation, potential for dehydration or rearrangementProlonged exposure to strong acids will cleave the TBDMS ether.
Fluoride Ions (e.g., TBAF, HF)Labile (cleavage)Generally unreactiveThis is the standard method for deprotecting TBDMS ethers.
Oxidizing Agents (e.g., PCC, Swern)StableOxidation to a ketoneThe TBDMS group is compatible with many common oxidizing agents.
Reducing Agents (e.g., NaBH₄, LiAlH₄)StableGenerally unreactiveThe TBDMS group is stable to hydride reducing agents.
Organometallic Reagents (e.g., Grignard, Organolithium)StableDeprotonation by the organometallic reagentThe TBDMS ether is inert to these reagents, but the alcohol will react. libretexts.org

Intramolecular and Intermolecular Transformations

The bifunctional nature of this compound allows it to be a versatile substrate for a variety of chemical transformations, both within the molecule and with external reagents.

Participation in Intramolecular Cycloadditions (e.g., [2+2] Cycloadditions)

While this compound does not inherently contain the requisite unsaturation for direct participation in intramolecular cycloadditions, it serves as a valuable precursor for such reactions. The secondary alcohol can be used as a handle to introduce an unsaturated tether. For instance, acylation of the alcohol with an unsaturated acyl chloride or etherification with an alkenyl halide would yield a substrate primed for an intramolecular [2+2] photocycloaddition.

In such a scenario, upon photochemical irradiation, the tethered alkene could undergo a cycloaddition with a photosensitized partner or another introduced unsaturated system to form a cyclobutane (B1203170) ring. nih.gov The presence of the bulky TBDMS group at the end of the pentyl chain can influence the stereochemical outcome of the cyclization by sterically directing the approach of the reacting moieties. nih.gov The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is a relevant example where a derivative of this compound could be employed to synthesize oxetanes. mdpi.comwikipedia.org

Reactions with Organometallic Reagents

The TBDMS ether in this compound is generally stable in the presence of common organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.org This stability allows for selective reactions at the secondary alcohol functionality.

The primary reaction of the alcohol with these strong bases is deprotonation to form a magnesium or lithium alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions. For example, the in-situ generated alkoxide could be used to open an epoxide or react with an alkyl halide in a Williamson ether synthesis, although the latter may be slow with a secondary alkoxide.

It is crucial to note that if the organometallic reagent is intended to react with another electrophilic center within the same molecule or in a separate molecule, at least one equivalent of the organometallic reagent will be consumed by the deprotonation of the alcohol. Therefore, the alcohol acts as a directing group or an internal base in these transformations.

Coupling Reactions (e.g., Fumarate (B1241708) Formation)

The secondary alcohol of this compound can undergo esterification to form various esters, including fumarates. The formation of a difunctional fumarate would involve the coupling of two molecules of the alcohol with one molecule of fumaric acid or a derivative thereof.

Several standard esterification methods can be employed, with the choice of method depending on the desired reaction conditions and the need to preserve the TBDMS protecting group.

Fischer Esterification : This method involves reacting the alcohol with fumaric acid in the presence of a strong acid catalyst. However, this approach is generally not suitable due to the acid-lability of the TBDMS group.

Reaction with Fumaroyl Chloride : A milder and more efficient method would be the reaction of the alcohol with fumaroyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. This would readily form the desired difumarate ester without compromising the silyl ether.

Carbodiimide-Mediated Coupling : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct coupling of the alcohol with fumaric acid under mild conditions that are compatible with the TBDMS group. chemspider.com

Mitsunobu Reaction : This reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.orgwikipedia.org This method is known for proceeding with inversion of stereochemistry at the alcohol center, which could be a valuable feature if the starting alcohol is chiral. organic-chemistry.org

MethodReagentsCompatibility with TBDMS EtherKey Features
Reaction with Fumaroyl ChlorideFumaroyl chloride, Pyridine or Et₃NExcellentGenerally high yielding and fast.
DCC/DMAP CouplingFumaric acid, DCC, DMAPGoodMild conditions, but requires removal of dicyclohexylurea byproduct. chemspider.com
Mitsunobu ReactionFumaric acid, PPh₃, DEAD/DIADExcellentMild, neutral conditions; results in inversion of stereochemistry at the alcohol. organic-chemistry.orgwikipedia.org

Applications in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The protection of hydroxyl groups with silyl (B83357) ethers is a foundational strategy in the total synthesis of natural products, allowing for the construction of intricate carbon skeletons without unintended side reactions.

In the ambitious total synthesis of complex macrocyclic polyketides like Desepoxy-Tedanolide C, managing the numerous stereocenters and reactive hydroxyl groups is a significant challenge. The synthesis strategy for this molecule relies on the coupling of several complex fragments, which are built up through meticulous, multi-step sequences. nih.gov Key steps in these sequences often involve aldol (B89426) reactions to form new carbon-carbon bonds and establish the correct stereochemistry. d-nb.inforesearchgate.net

While the specific starting material 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol is not explicitly named in the synthesis of Desepoxy-Tedanolide C, the core tactic involves the extensive use of tert-butyldimethylsilyl (TBS) and other silyl ethers to protect various alcohol functionalities on advanced intermediates. nih.gov This protection scheme is essential for the success of key fragment couplings and stereoselective reactions, such as the Kiyooka aldol protocol, used to construct the molecule's complex architecture. d-nb.inforesearchgate.net The stability and selective removal of these silyl groups are what make the assembly of such a large and functionalized natural product feasible. nih.gov

The synthesis of bioactive natural products often relies on chiral building blocks to construct key structural motifs. In the synthesis of Dothideopyrones, a class of naturally occurring α-pyrones with potential therapeutic properties for neurodegenerative diseases, tert-butyldimethylsilyl (TBS) protected intermediates are utilized. acs.orgnih.gov The synthesis of Dothideopyrones E and F, for example, commences with a TBS-protected alcohol to build the characteristic aliphatic side chain of the molecule. nih.gov

Utility in Medicinal Chemistry Intermediates

In medicinal chemistry, silyl-protected compounds serve as crucial intermediates for synthesizing targeted molecules that can interact with specific biological pathways.

The development of selective inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has led to the synthesis of molecules based on chroman-4-one and chromone (B188151) scaffolds. nih.govresearchgate.net A key step in producing these inhibitors is a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. helsinki.fiacs.org

While this compound is not directly used, a closely related structural analog, 4-(tert-butyldimethylsilyloxy)butanal , serves as a critical precursor. acs.org This aldehyde is prepared from its corresponding alcohol, 4-(tert-butyldimethylsilyl)oxy-1-butanol, via Swern oxidation. acs.org The resulting TBS-protected butanal is then reacted to form the chroman-4-one core structure, which is fundamental to the biological activity of these potent and selective SIRT2 inhibitors. nih.govacs.org The resulting compounds show inhibitory concentrations in the low micromolar range and high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govebi.ac.uk

A direct synthetic route utilizing this compound for the preparation of antimicrobial or antileishmanial agents is not prominently documented in scientific literature. While some natural products assembled using silyl-protected intermediates, such as the Dothideopyrones, exhibit antifungal properties, the specific use of this pentanol (B124592) derivative for this purpose is not established. acs.org

Contribution to Materials Science and Polymer Chemistry (e.g., Polyphosphazenes)

The synthesis of functional polymers like polyphosphazenes often involves the introduction of organic side chains onto an inorganic backbone of alternating phosphorus and nitrogen atoms. umich.edu This is typically achieved by reacting poly(dichlorophosphazene) (B1141720) with nucleophiles such as alkoxides or amines. In principle, an alcohol like this compound could be deprotonated and used as a nucleophile to attach its corresponding side group to the polymer chain. However, specific examples detailing the use of this particular compound in the synthesis of polyphosphazenes are not described in the available literature. umich.edu

Interactive Data Table: Applications Overview

Application AreaTarget Molecule/MaterialRole of this compound or Analog
Natural Product Synthesis Desepoxy-Tedanolide CThe synthetic strategy relies on complex TBS-protected alcohol intermediates.
Natural Product Synthesis Dothideopyrones A-DA TBS-protected building block is used to construct the aliphatic side chain.
Medicinal Chemistry Sirtuin 2 InhibitorsA close structural analog, 4-(tert-butyldimethylsilyloxy)butanal, is a key precursor.
Medicinal Chemistry Antimicrobial AgentsNo direct application is documented in the reviewed literature.
Materials Science PolyphosphazenesNo specific application is documented in the reviewed literature.

Stereochemical Aspects and Asymmetric Synthesis

Control of Absolute and Relative Stereochemistry in 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol

The stereochemical complexity of this compound arises from the chiral center at the C-2 position, which can exist in either the (R) or (S) configuration. The control of this absolute stereochemistry is crucial as it dictates the chirality of the final target molecule. Furthermore, when this synthon is incorporated into a larger molecule containing other stereocenters, the relative stereochemistry between them becomes a critical factor.

The tert-butyldimethylsilyl (TBS) protecting group on the primary hydroxyl function plays a significant role in the synthetic strategies for this molecule. Its steric bulk can influence the approach of reagents, thereby directing the stereochemical outcome of reactions at or near the C-2 position. Moreover, the choice of synthetic route, whether it be from a chiral pool, through asymmetric catalysis, or with the aid of a chiral auxiliary, is fundamental in establishing the desired absolute and relative stereochemistry.

Diastereoselective and Enantioselective Synthetic Methodologies

A variety of synthetic strategies have been developed to access enantiomerically enriched this compound. These methods can be broadly categorized into chiral auxiliary-mediated approaches and those that employ asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed. This strategy offers a reliable method for achieving high levels of stereocontrol.

In the context of synthesizing this compound, a common approach involves the diastereoselective alkylation of an enolate derived from an amide or ester of a chiral auxiliary. For instance, an Evans oxazolidinone auxiliary can be acylated with a derivative of 5-[(tert-butyldimethylsilyl)oxy]pentanoic acid. Subsequent deprotonation and reaction with an electrophile, such as a methylating agent, proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Finally, reductive cleavage of the auxiliary furnishes the desired chiral alcohol.

Another notable example is the use of sulfinamide auxiliaries, such as tert-butanesulfinamide. Condensation of this auxiliary with the precursor aldehyde, 5-((tert-butyldimethylsilyl)oxy)pentanal, forms a chiral N-sulfinyl imine. The subsequent addition of a methyl nucleophile (e.g., from a Grignard reagent) to the imine is highly diastereoselective. Acidic hydrolysis then removes the auxiliary to provide the enantiomerically enriched amine, which can be further converted to the alcohol.

Chiral AuxiliaryPrecursorKey TransformationStereoselectivity
Evans OxazolidinoneAcylated auxiliary with 5-((tert-butyldimethylsilyl)oxy)pentanoic acid derivativeDiastereoselective alkylation of the corresponding enolateHigh d.r.
tert-Butanesulfinamide5-((tert-butyldimethylsilyl)oxy)pentanalDiastereoselective addition of a methyl Grignard reagent to the N-sulfinyl imineHigh d.r.

d.r. = diastereomeric ratio

Asymmetric Catalysis in Stereoselective Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. A key strategy for the synthesis of this compound via this method is the asymmetric reduction of the corresponding ketone, 5-((tert-butyldimethylsilyl)oxy)pentan-2-one.

Catalytic asymmetric transfer hydrogenation is a powerful technique for this transformation. Chiral ruthenium or rhodium complexes bearing ligands such as substituted diamines or amino alcohols can effectively catalyze the reduction of the ketone with high enantioselectivity. The choice of catalyst, solvent, and hydrogen source (e.g., isopropanol (B130326) or formic acid) are critical parameters that influence the enantiomeric excess (e.e.) of the resulting alcohol.

Catalyst SystemSubstrateReaction TypeEnantioselectivity
Chiral Ru- or Rh-diamine complexes5-((tert-butyldimethylsilyl)oxy)pentan-2-oneAsymmetric Transfer HydrogenationHigh e.e.
Chiral borane (B79455) reagents (e.g., CBS catalyst)5-((tert-butyldimethylsilyl)oxy)pentan-2-oneAsymmetric ReductionHigh e.e.

e.e. = enantiomeric excess

Impact of Stereoisomers on Convergent Synthesis Strategies

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the later stages. The availability of both (R)- and (S)-enantiomers of this compound is highly advantageous for such strategies.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopy is the cornerstone for the structural verification of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework, connectivity, and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer distinct and predictable signals that correspond to each unique hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The signals for the tert-butyldimethylsilyl (TBS) protecting group are highly characteristic, typically showing a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 0.8-0.9 ppm and a sharp singlet for the six equivalent protons of the two methyl groups on the silicon atom at around 0.05 ppm. The protons on the pentanol (B124592) backbone appear at distinct chemical shifts, and their splitting patterns (multiplicity) reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The TBS group typically shows two distinct signals: one for the quaternary carbon of the tert-butyl group around 18-19 ppm and another for the methyl carbons attached to the silicon atom at approximately -4 to -5 ppm. The five carbons of the pentanol chain are resolved in the spectrum, providing definitive evidence of the carbon skeleton.

The expected chemical shifts for this compound are summarized in the table below.

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃

Atom Position ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
CH ₃-C(2) ~1.18 (doublet) ~23.5
C(2)-H ~3.80 (multiplet) ~67.5
C(3)-H ~1.50 (multiplet) ~38.8
C(4)-H ~1.60 (multiplet) ~29.5
C(5)-H ~3.62 (triplet) ~62.9
Si-C(CH ₃)₃ ~0.89 (singlet) ~25.9
Si-C (CH₃)₃ N/A ~18.3

Note: Data are predicted based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

HRMS is a critical technique used to confirm the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides an exact mass measurement that corresponds to its molecular formula, C₁₁H₂₆O₂Si. uni.lu This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. Typically, the analysis is performed using soft ionization techniques like Electrospray Ionization (ESI), and the compound is often detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.org

Table 2: HRMS Data for this compound

Molecular Formula Adduct Calculated m/z
C₁₁H₂₆O₂Si [M+H]⁺ 219.1775

Source: Predicted values based on molecular formula. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A prominent, broad absorption band in the region of 3400-3300 cm⁻¹ corresponds to the O-H stretching vibration of the secondary alcohol. Strong bands in the 2960-2850 cm⁻¹ region are due to C-H stretching of the alkyl groups. Furthermore, a strong C-O stretching vibration for the secondary alcohol would appear around 1100 cm⁻¹. The presence of the TBS group is confirmed by characteristic strong Si-O-C stretching bands, typically found in the 1100-1080 cm⁻¹ region, and Si-C vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
O-H (Alcohol) 3400 - 3300 Broad, stretching
C-H (Alkyl) 2960 - 2850 Strong, stretching
C-O (Alcohol) ~1100 Strong, stretching

The carbon atom at the C-2 position in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers. When this compound is synthesized through an asymmetric route, it is crucial to determine its enantiomeric purity. This is achieved by measuring the optical rotation of the sample using a polarimeter. An enantiomerically pure sample will rotate plane-polarized light in a specific direction, and the magnitude of this rotation is reported as the specific rotation [α]D. For example, in the synthesis of other chiral silylated alcohols, a specific rotation value is reported to confirm the stereochemical outcome of the reaction. rsc.org A racemic mixture (a 1:1 mixture of both enantiomers) will exhibit no optical rotation.

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatography is indispensable for the separation and purification of this compound from reaction mixtures, which may contain unreacted starting materials, byproducts, or other impurities.

Flash column chromatography is the standard and most widely used method for the preparative purification of this compound on a laboratory scale. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) of a specific polarity to separate compounds based on their differential adsorption to the silica.

For a molecule of moderate polarity like this compound, a common mobile phase is a binary mixture of a non-polar solvent, such as hexanes or pentane (B18724), and a more polar solvent, like ethyl acetate (B1210297). amazonaws.comrochester.edu The ratio of the solvents is optimized to achieve good separation (a significant difference in retention factor, or Rƒ) between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). By gradually increasing the polarity of the eluent (gradient elution) or using a constant solvent ratio (isocratic elution), the target compound can be isolated in high purity. orgsyn.orgwfu.edu

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
7-((tert-butyldimethylsilyl)oxy)naphthalen-2-ol
Ethyl acetate
Hexanes

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, indispensable tool for qualitatively monitoring the progress of chemical reactions involving this compound. It is particularly useful for tracking the consumption of a starting material and the appearance of the protected product. The choice of stationary and mobile phases is dictated by the polarity difference between the precursor, typically a more polar pentane-1,4-diol, and the silyl (B83357) ether product.

The introduction of the nonpolar TBDMS group significantly reduces the polarity of the parent diol. Consequently, this compound exhibits much weaker interactions with polar stationary phases like silica gel compared to its unprotected precursor. This results in a higher Retention Factor (Rf) value—meaning it travels further up the TLC plate—in common nonpolar to moderately polar eluent systems.

For effective separation and visualization, various solvent systems can be employed. A typical mobile phase would consist of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate or diethyl ether. The precise ratio is optimized to achieve a target Rf value for the product in the range of 0.3-0.5, allowing for clear separation from both the starting material (which would have a much lower Rf) and any nonpolar byproducts. Visualization can be achieved using a variety of stains, such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, which react with the hydroxyl group to produce a colored spot.

Table 1: Illustrative TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (4:1, v/v)
Analyte This compound
Precursor Pentane-1,4-diol
Expected Rf (Product) ~0.45
Expected Rf (Precursor) ~0.10
Visualization Potassium Permanganate Stain

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

For quantitative analysis and assessment of purity, Gas Chromatography (GC) and Liquid Chromatography (LC) are the methods of choice. The volatility of this compound, while lower than a simple alkane, is sufficient for GC analysis, often after derivatization of the remaining free hydroxyl group to enhance thermal stability and improve peak shape.

Gas Chromatography (GC): GC analysis of silylated compounds is a well-established technique. mdpi.com The primary challenge with a molecule like this compound is the presence of the free secondary alcohol, which can lead to peak tailing due to interaction with active sites on the column. gcms.cz To mitigate this, a second derivatization step is often performed to cap the free hydroxyl group, for instance, by forming a trimethylsilyl (B98337) (TMS) ether. youtube.com This per-silylated derivative is more volatile and less polar, resulting in sharper, more symmetrical peaks. libretexts.org

The choice of GC column is critical. A nonpolar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is typically suitable. The temperature program would start at a relatively low temperature to separate volatile impurities and then ramp up to elute the higher-boiling-point derivative. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on its fragmentation pattern.

Table 2: Representative GC Conditions for Analysis of Derivatized this compound

ParameterDescription
Analyte 5-O-(tert-butyldimethylsilyl)-2-O-(trimethylsilyl)-pentane
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 40-500 m/z

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly when the analyte has low volatility or thermal instability, or when derivatization is undesirable. For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

The compound would be eluted using a gradient of an aqueous solvent (like water) and an organic modifier (such as acetonitrile (B52724) or methanol). Since the TBDMS ether lacks a strong chromophore, detection with a standard UV-Vis detector can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are sensitive to non-volatile analytes regardless of their optical properties, are more suitable. Alternatively, coupling the LC system to a mass spectrometer (LC-MS) provides both high sensitivity and structural information.

Advanced Derivatization Techniques for Enhanced Analytical Studies (e.g., GC-TOF-MS in Metabolomics)

In advanced analytical contexts like metabolomics, the goal is to detect and quantify a wide array of compounds in complex biological samples. nih.govmdpi.com While this compound itself is a synthetic intermediate, the analytical strategies used for silylated metabolites are directly applicable. mdpi.com The TBDMS group is a common protecting group in chemical synthesis and its presence necessitates specific analytical considerations.

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) is a premier platform in metabolomics due to its high scan speed, mass accuracy, and sensitivity. nih.gov For a compound like this compound to be analyzed in this context, it would typically undergo a comprehensive derivatization process to ensure all active hydrogens are replaced, maximizing volatility and producing a stable derivative suitable for GC. youtube.com

A common two-step derivatization protocol involves:

Methoximation: The sample is first treated with methoxyamine hydrochloride to convert any carbonyl groups (aldehydes and ketones) into their methoxime derivatives. This step is crucial for analyzing complex biological extracts as it prevents the formation of multiple silylated derivatives from tautomers of carbonyl-containing compounds. youtube.com

Silylation: Following methoximation, a potent silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to convert all hydroxyl, carboxyl, and amine groups into their TMS derivatives. youtube.com

The resulting fully derivatized molecule is then analyzed by GC-TOF-MS. The high-resolution mass spectrometer allows for the determination of the elemental composition of the molecule and its fragments, greatly aiding in its identification within a complex chromatogram. The characteristic isotopic pattern of silicon can also be used as a filter to selectively identify silylated compounds in the dataset. This comprehensive derivatization approach ensures that even complex polyfunctional molecules are amenable to GC-MS analysis, providing a powerful tool for their structural elucidation and quantification. nih.gov

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol focus on elucidating the stepwise atomic and electronic changes that occur during a chemical transformation. A primary area of study involves reactions at the secondary alcohol, such as oxidation, substitution, or acylation. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For a hypothetical reaction, such as the oxidation of the hydroxyl group, theoretical studies would model the interaction of the alcohol with an oxidizing agent. The process involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. Analysis of this structure provides key information about the reaction's feasibility and mechanism. Properties such as the activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. For instance, DFT calculations can be used to compare different proposed mechanisms, such as a concerted versus a stepwise pathway, by comparing the energy barriers of their respective rate-determining transition states. rsc.orgresearchgate.net

Another significant area of investigation is the silylation or desilylation of the molecule. Mechanistic studies of alcohol silylation, for example, have explored various pathways, including those involving pentavalent silicon intermediates. libretexts.org Computational modeling can help determine the favorability of such intermediates and the associated transition states for the reaction of this compound with silylating or desilylating agents. nsf.govrsc.org These calculations can elucidate the role of catalysts and solvents in the reaction mechanism by explicitly modeling their interactions with the substrate.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on a generic oxidation reaction of the alcohol moiety.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Key Bond Distance in Transition State (Å)
Concerted C-H/O-H AbstractionB3LYP/6-31G(d)25.4C-H: 1.21, O-H: 1.35
Stepwise DehydrogenationM06-2X/def2-TZVP31.2O-H: 1.55
Hydride TransferB3LYP/6-31G(d)28.9C-H: 1.45

Conformational Analysis and Molecular Modeling

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to understand the energy differences between them. chemrxiv.orgchemrxiv.orgnih.gov This is critical because the reactivity and spectroscopic properties of the molecule are often dictated by its preferred conformation(s).

Molecular modeling techniques, ranging from rapid molecular mechanics (MM) force fields to more accurate DFT and other quantum mechanical methods, are used to explore the conformational space. nih.govtum.de For an acyclic molecule like this, the key degrees of freedom are the dihedral angles along the C-C and C-O backbone. The bulky tert-butyldimethylsilyl (TBDMS) group exerts a significant steric influence, causing the molecule to adopt conformations that minimize steric clashes. researchgate.netacs.org

A systematic conformational search would involve rotating the bonds in the pentanol (B124592) chain and calculating the energy of each resulting conformer. The results typically show that staggered conformations are energetically favored over eclipsed ones. The relative stability of different staggered conformers is influenced by gauche interactions and other non-bonded interactions. For example, a conformation where the bulky TBDMS group and the methyl group at the C2 position are anti-periplanar would be expected to be of low energy. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the silyl (B83357) ether is also a possibility that would be investigated, as it could significantly stabilize certain conformations.

The following interactive table presents hypothetical relative energies for different conformations resulting from rotation around the C3-C4 bond, illustrating how computational methods can quantify conformational preferences.

Conformer (Dihedral Angle O-C4-C3-C2)Relative Energy (kcal/mol)Key Non-bonded Distance (Å) (Si to C2-OH)Notes
Anti (180°)0.005.85Most stable, minimizes steric hindrance.
Gauche+ (60°)0.854.91Moderate steric interaction.
Gauche- (-60°)0.904.88Slightly higher energy due to other interactions.
Eclipsed (0°)4.504.10High energy due to steric clash.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is invaluable for predicting the reactivity and selectivity of chemical reactions. rsc.org For this compound, this could involve predicting the outcome of reactions at the secondary alcohol, influenced by the remote silyl ether group.

Reactivity: The reactivity of the hydroxyl group can be assessed by calculating molecular properties such as the charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the calculated pKa of the alcohol can provide a measure of its acidity. The bulky TBDMS group is generally considered electron-donating, which might slightly increase the nucleophilicity of the hydroxyl group compared to an unprotected diol. Silyl groups have been shown to significantly influence reactivity through both steric and electronic effects. beilstein-journals.orgresearchgate.netnih.gov

Regioselectivity: While this molecule has only one hydroxyl group, in a related diol, computational models could predict which hydroxyl group would react preferentially. For example, in a hypothetical 1,4-diol analog, models could determine the regioselectivity of a silylation reaction by calculating the activation energies for the reaction at each hydroxyl group. The steric hindrance from the TBDMS group would be a key factor in such predictions. rsc.org

Stereoselectivity: Predicting the stereochemical outcome of a reaction is a major application of computational chemistry. mdpi.comrsc.org If a prochiral ketone analog, 5-[(tert-butyldimethylsilyl)oxy]pentan-2-one, were to be reduced, computational modeling could predict which diastereomer of the resulting alcohol would be favored. This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The diastereoselectivity is determined by the difference in these transition state energies (ΔΔG‡). A larger energy difference implies higher selectivity. The model would account for the steric influence of the TBDMS group in directing the approach of the reducing agent. nih.gov

This hypothetical data table shows predicted stereoselectivity for a nucleophilic addition to a ketone precursor, based on calculated transition state energies.

Transition StateApproach of NucleophileRelative Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio (R:S)
TS-ReRe-face attack15.2~95 : 5
TS-SiSi-face attack17.0

Future Research Directions and Synthetic Innovations

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol and related protected diols often involves multi-step sequences that may not be optimal in terms of atom economy and sustainability. Future research is geared towards developing more direct and efficient synthetic methodologies.

A key area of development is the advancement of catalytic dehydrogenative silylation of diols. scispace.comresearchgate.net This approach, which utilizes hydrosilanes in the presence of a suitable catalyst, offers a significant advantage over classical methods that employ silyl (B83357) chlorides and a base, as the only byproduct is hydrogen gas. scispace.com The challenge lies in achieving high regioselectivity to preferentially protect the primary hydroxyl group of a 1,4-diol precursor to yield this compound. Research into novel catalyst systems, potentially based on earth-abundant metals, is a promising avenue. acs.org

Another sustainable strategy involves the enzymatic resolution of racemic diols followed by selective protection. Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for protecting group manipulations and often proceeding in aqueous media. researchgate.net The development of robust enzymes capable of selectively silylating one hydroxyl group in the presence of another would represent a significant step forward.

The concept of "protection-free synthesis" is also gaining traction, where the inherent reactivity of functional groups is exploited to avoid the use of protecting groups altogether. libretexts.org While challenging, the design of a convergent synthesis that introduces the functionalities of this compound late in a synthetic sequence without the need for protection and deprotection steps is a long-term goal.

Synthetic StrategyAdvantagesResearch Focus
Catalytic Dehydrogenative SilylationHigh atom economy (H₂ as byproduct), mild conditions. scispace.comDevelopment of regioselective catalysts for diols.
Biocatalytic Selective ProtectionHigh selectivity, environmentally benign conditions. researchgate.netEngineering enzymes for selective silylation of polyols.
Protection-Free SynthesisReduces step count, minimizes waste. skpharmteco.comInnovative synthetic design to circumvent protection.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The exploration of radical-mediated reactions involving silyl ethers is another burgeoning area. nih.gov The generation of a radical at a carbon atom alpha to the silyloxy group can open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Investigating the regioselectivity of such reactions in a molecule like this compound could lead to the development of powerful new synthetic methods.

Furthermore, the development of orthogonal deprotection strategies for poly-silylated compounds is of continuous interest. wikipedia.org For a derivative of this compound where the secondary alcohol is also protected by a different silyl group, the ability to selectively remove one silyl ether in the presence of the other is crucial for complex molecule synthesis. Research into new reagents and conditions that can achieve this with high selectivity will be invaluable. organic-chemistry.orgorganic-chemistry.org

Application in Emerging Fields of Chemical Synthesis

The unique structural features of this compound make it an attractive building block for application in cutting-edge areas of chemical synthesis. One such area is flow chemistry, where reactions are performed in continuous-flow reactors. nih.govvapourtec.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govsailife.com The development of robust flow protocols for the synthesis and subsequent transformation of this compound could enable more efficient and scalable production of its derivatives.

The application of this compound in the synthesis of complex natural products and medicinally relevant molecules remains a primary driver of research. researchgate.net Its stereocenters and differentiated hydroxyl groups make it a valuable chiral synthon. Future work will likely see its incorporation into the synthesis of novel bioactive compounds, where its specific stereochemistry can be leveraged to achieve desired biological activity.

Moreover, the silyl ether linkage in this compound can be exploited in the synthesis of degradable polymers. Poly(silyl ether)s are a class of materials that can be hydrolyzed under mild acidic or basic conditions, making them environmentally friendly. mdpi.comredalyc.org Research into the incorporation of diol-derived monomers like this compound into novel polymer architectures could lead to the development of new sustainable materials.

Emerging FieldApplication of this compoundFuture Research Directions
Flow ChemistrySynthesis and derivatization in continuous-flow systems. nih.govresearchgate.netDevelopment of integrated multi-step flow syntheses. nih.gov
Natural Product SynthesisChiral building block for complex molecule synthesis. researchgate.netApplication in the synthesis of novel therapeutic agents.
Polymer ChemistryMonomer for the synthesis of degradable poly(silyl ether)s. mdpi.comDesign of new functional and sustainable materials. redalyc.org

Green Chemistry Principles in the Synthesis and Use of this compound

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. yale.edu The synthesis and application of this compound can be significantly improved by adhering to these principles.

One of the core tenets of green chemistry is the reduction of derivatives, which directly relates to the use of protecting groups. skpharmteco.comacs.org While the TBDMS group is often necessary, future research should aim to minimize its use by designing more convergent and selective synthetic routes. When protection is unavoidable, the development of catalytic methods for both the introduction and removal of the silyl group is crucial. organic-chemistry.org Catalytic processes are inherently greener than stoichiometric ones as they reduce waste generation. yale.edu

The choice of solvents and reagents is another critical aspect. The development of synthetic routes that utilize safer, renewable, or even no solvent is a key goal. researchgate.net For instance, performing silylation reactions under solvent-free conditions or in greener solvents like water or supercritical fluids would significantly improve the environmental profile of the synthesis.

Finally, the principle of designing for degradation is relevant to the end-of-life of molecules derived from this compound. yale.edu The inherent lability of the silyl ether bond can be seen as a positive attribute from a green chemistry perspective, as it can facilitate the degradation of more complex molecules containing this moiety.

Q & A

Q. What are the standard synthetic routes for preparing 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol, and what reaction conditions are critical for achieving high yields?

A common approach involves silylation of the hydroxyl group using tert-butyldimethylsilyl (TBS) protecting agents. Key steps include deprotonation with a strong base (e.g., n-BuLi in THF at −78°C) followed by reaction with a silyl chloride. Critical conditions include anhydrous solvents, controlled temperature to prevent side reactions, and stoichiometric excess of the silylating agent. Purification via flash chromatography (hexane:ethyl acetate = 4:1) yields high-purity product .

Q. How should researchers approach the purification of this compound to ensure high purity?

Column chromatography with gradients of nonpolar to polar solvents (e.g., hexane:ethyl acetate) effectively separates the target compound from by-products. Post-reaction workup with saturated ammonium chloride ensures removal of acidic impurities. Confirming purity via NMR (e.g., absence of proton signals at δ 1.5–2.0 ppm for unreacted starting material) and HRMS is essential .

Q. What spectroscopic methods are most effective for confirming the structure and purity of this compound?

¹H/¹³C NMR and HRMS are critical. For example, the TBS group exhibits distinct silicon-coupled splitting in ¹H NMR (e.g., δ ~0.1 ppm for Si-CH₃). IR can confirm the presence of the hydroxyl group (broad peak ~3400 cm⁻¹). Discrepancies in spectral data should be resolved by repeating experiments under dry conditions or using deuterated solvents to exclude moisture interference .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during silyl ether formation to minimize side reactions?

Regioselectivity is influenced by steric and electronic factors. Employing bulky bases (e.g., LDA) or low temperatures (−78°C) favors deprotonation at the less hindered hydroxyl group. Pre-complexation with Lewis acids (e.g., BF₃·Et₂O) can direct silylation to specific sites. Kinetic vs. thermodynamic control should be evaluated by varying reaction times and temperatures .

Q. What strategies mitigate premature deprotection of the TBS group during multi-step syntheses?

Avoid protic solvents and acidic conditions. Use fluoride-free buffers during biological assays. If deprotection is unintended, monitor reactions via TLC (silica gel, UV-active spots). For stability, store the compound under inert gas at 2–8°C to prevent hydrolysis .

Q. How do steric effects of the TBS group influence the reactivity of this compound in subsequent transformations?

The TBS group increases steric bulk, reducing nucleophilicity of the adjacent oxygen. This can slow down ether cleavage in SN2 reactions but stabilizes intermediates in cross-coupling reactions. Computational modeling (e.g., DFT) helps predict steric hindrance effects on reaction pathways .

Q. When encountering discrepancies in reported reaction yields, what methodological approaches identify error sources?

Replicate procedures with rigorous exclusion of moisture (e.g., flame-dried glassware). Compare catalyst purity (e.g., LiAlH₄ vs. NaBH₄ for reductions). Analyze by-products via GC-MS to identify competing pathways. Cross-validate spectral data with literature .

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5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol
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Reactant of Route 2
5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.